molecular formula C11H15ClFNO B7645079 (2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol

(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol

Cat. No. B7645079
M. Wt: 231.69 g/mol
InChI Key: WNZCJEXTPXNYJR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol is a chemical compound that is widely used in scientific research. It is a selective beta-adrenoceptor agonist that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol works by selectively binding to beta-adrenoceptors in the body. This binding activates a cascade of intracellular signaling pathways that ultimately lead to the relaxation of smooth muscle in the airways and blood vessels. This results in increased airflow to the lungs and improved cardiac function.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, dilate blood vessels, and relax smooth muscle in the airways. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol in lab experiments is its selectivity for beta-adrenoceptors. This allows researchers to study the specific effects of beta-adrenoceptor activation without interference from other receptors. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of activation over an extended period of time.

Future Directions

There are many potential future directions for the study of (2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol. One area of interest is the development of more selective beta-adrenoceptor agonists that can target specific subtypes of beta receptors. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol can be synthesized using a variety of methods, including catalytic hydrogenation, reduction, and reductive amination. One of the most common methods for synthesizing this compound is through the reaction of (2S)-2-amino-1-butanol with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide.

Scientific Research Applications

(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol has been used in a variety of scientific research studies. It has been shown to have potential therapeutic applications in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It has also been studied for its potential use in the treatment of heart failure and other cardiovascular diseases.

properties

IUPAC Name

(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFNO/c1-2-10(7-15)14-6-8-3-4-9(13)5-11(8)12/h3-5,10,14-15H,2,6-7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZCJEXTPXNYJR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NCC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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